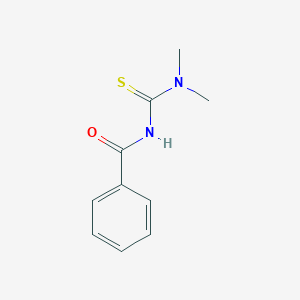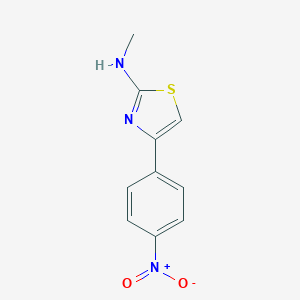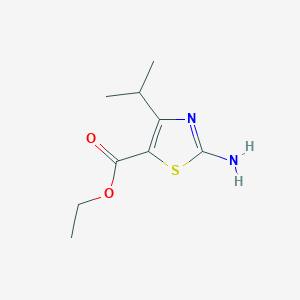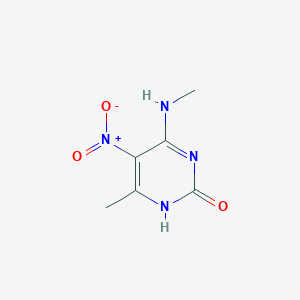
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, also known as Methylaminopyrimidinone or MAP, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques.
作用机制
The mechanism of action of MAP is not well understood, but it is believed to act as a nucleic acid base analog. MAP has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are enzymes involved in DNA replication and transcription. This inhibition may be due to the structural similarity between MAP and the natural nucleic acid bases, which allows MAP to compete with them for binding to the enzymes.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MAP can induce apoptosis, or programmed cell death, in cancer cells. MAP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, MAP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MAP in lab experiments is its ability to label proteins in living cells. This allows researchers to study protein dynamics and interactions in real-time, without the need for fixation or staining. However, the low yield and high cost of MAP can be a limitation for some experiments. In addition, the potential cytotoxicity of MAP may limit its use in certain applications.
未来方向
There are several potential future directions for research on MAP. One area of interest is the development of new synthetic methods for MAP that are more efficient and cost-effective. Another area of interest is the development of new applications for MAP in the field of protein labeling and imaging. Finally, further studies are needed to fully understand the mechanism of action of MAP and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, or MAP, is a heterocyclic organic compound that has been widely used in scientific research. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques. MAP has been shown to have a number of biochemical and physiological effects, including the ability to label proteins in living cells and induce apoptosis in cancer cells. While there are some limitations to the use of MAP in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of MAP is a complex process that involves the reaction of 4-methyl-5-nitropyrimidine-2,6-diamine with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and pH. The yield of MAP is typically low, ranging from 20-40%, but the purity of the compound can be improved through recrystallization.
科学研究应用
MAP has been widely used in scientific research as a tool to study various biological processes. One of the main applications of MAP is in the field of protein labeling and imaging. MAP can be conjugated with fluorescent dyes or other tags to label proteins and track their movement in living cells. This technique has been used to study protein trafficking, protein-protein interactions, and protein turnover.
属性
CAS 编号 |
5177-15-1 |
|---|---|
分子式 |
C6H8N4O3 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
6-methyl-4-(methylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(7-2)9-6(11)8-3/h1-2H3,(H2,7,8,9,11) |
InChI 键 |
ARIDMAKFIUPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
其他 CAS 编号 |
5177-15-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





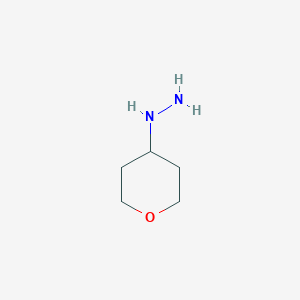
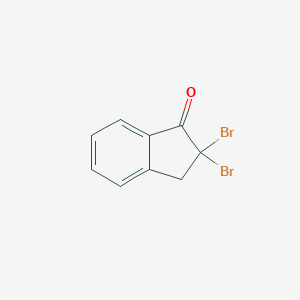
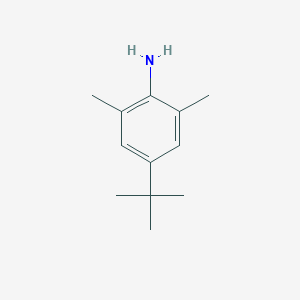
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)



